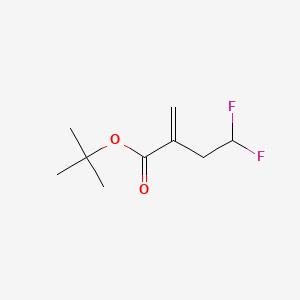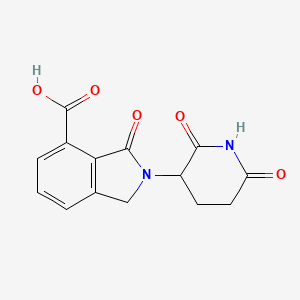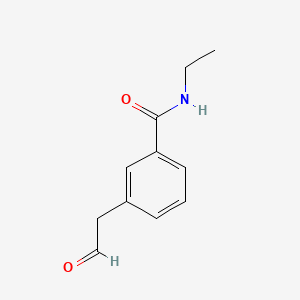
5-bromo-2-(diethoxymethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-(diethoxymethyl)pyrimidine is an organic compound that is widely used in scientific research. It is a type of pyrimidine, which is a heterocyclic aromatic organic compound that contains a six-membered ring of two nitrogen atoms and four carbon atoms. This compound has a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-(diethoxymethyl)pyrimidine has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of other organic compounds, such as nucleosides, nucleotides, and heterocyclic compounds. It is also used in the synthesis of drugs and pharmaceuticals, as well as in the synthesis of polymers and other materials. In addition, it is used in the study of enzyme inhibition, DNA and RNA synthesis, and other biochemical processes.
Wirkmechanismus
The mechanism of action of 5-bromo-2-(diethoxymethyl)pyrimidine is not fully understood. However, it is believed that the compound acts as an enzyme inhibitor, blocking the activity of certain enzymes that are involved in biochemical processes. It is also believed to interact with DNA and RNA, as well as other cellular components, to affect their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound can affect the activity of enzymes involved in biochemical processes, as well as the structure and function of DNA and RNA. It is also believed to affect the production of proteins and other molecules, as well as the metabolism of cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-bromo-2-(diethoxymethyl)pyrimidine in lab experiments has several advantages. It is a relatively inexpensive compound that is easy to obtain and is relatively stable. It also has a wide range of applications in scientific research. However, the compound can be toxic if ingested and should be handled with care. It is also volatile and can be hazardous if inhaled.
Zukünftige Richtungen
The future directions for 5-bromo-2-(diethoxymethyl)pyrimidine are numerous. Further research is needed to better understand the biochemical and physiological effects of the compound. In addition, more research is needed to explore its potential applications in drug development and other areas of scientific research. Other areas of research include the development of new synthesis methods, the elucidation of its mechanism of action, and the exploration of its potential applications in biotechnology and nanotechnology.
Synthesemethoden
5-bromo-2-(diethoxymethyl)pyrimidine can be synthesized using a variety of methods. One method involves the reaction of 5-bromo-2-chloromethylpyrimidine with diethoxymethane in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of this compound. Another method involves the reaction of 5-bromo-2-chloromethylpyrimidine with diethyl malonate in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction also results in the formation of this compound.
Eigenschaften
IUPAC Name |
5-bromo-2-(diethoxymethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-3-13-9(14-4-2)8-11-5-7(10)6-12-8/h5-6,9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWULVNCRIORULY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=NC=C(C=N1)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
amine hydrochloride](/img/structure/B6610038.png)
![methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate](/img/structure/B6610047.png)
![methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate](/img/structure/B6610052.png)
![methyl 5-hydroxy-2-[(pyrimidin-4-yl)amino]benzoate](/img/structure/B6610055.png)
![2-{3-[4-methyl-3-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}-4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine](/img/structure/B6610062.png)

![methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6610072.png)



![3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6610108.png)
![1',2'-dihydrospiro[azetidine-3,4'-pyrido[2,3-d][1,3]oxazine]-2'-one, trifluoroacetic acid](/img/structure/B6610128.png)
![4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B6610136.png)

